Product packaging for 1,4-Anthracenedione, 2,10-dihydroxy-(Cat. No.:CAS No. 61281-26-3)

1,4-Anthracenedione, 2,10-dihydroxy-

Cat. No.: B14589767
CAS No.: 61281-26-3
M. Wt: 240.21 g/mol
InChI Key: VMFWIIMJAADHPZ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Anthracenedione Chemical Class

Anthracenediones, also known as anthraquinones, are a class of aromatic organic compounds derived from anthracene (B1667546). wikipedia.org The core structure consists of three fused benzene (B151609) rings, with two ketone groups. The position of these ketone groups defines the specific isomer, with 9,10-anthracenedione being the most common and extensively studied. wikipedia.org These compounds are of significant interest due to their wide range of applications, including as dyes, pigments, and importantly, as the foundational structure for numerous pharmaceuticals. biointerfaceresearch.com The biological activity of anthracenedione derivatives is diverse and includes anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov

Structural Characteristics of the 1,4-Anthracenedione Core

The 1,4-anthracenedione core, an isomer of the more common 9,10-anthracenedione, features a quinone moiety on one of the terminal rings. This arrangement of conjugated double bonds and carbonyl groups is crucial to its chemical reactivity and biological interactions. The planarity of the aromatic system allows for intercalation with DNA, a mechanism of action for some of its anticancer derivatives. The reactivity of the 1,4-anthracenedione core is characterized by its susceptibility to nucleophilic addition and substitution reactions, which allows for the synthesis of a wide variety of derivatives. rsc.orgresearchgate.net

Overview of Research Trajectories for Dihydroxy-Substituted Anthracenediones

The introduction of hydroxyl (-OH) groups onto the anthracenedione scaffold significantly influences its electronic properties, solubility, and biological activity. Research on dihydroxy-substituted anthracenediones has largely focused on their potential as therapeutic agents. The position of the hydroxyl groups is a critical determinant of their biological function. For instance, various dihydroxyanthraquinone isomers have been investigated for their cytotoxic effects against cancer cell lines. nih.govresearchgate.net The mechanism of action is often attributed to the inhibition of enzymes like topoisomerase II and the generation of reactive oxygen species. nih.gov

Table 1: Investigated Biological Activities of Dihydroxyanthraquinone Isomers

IsomerBiological ActivityReference
1,4-Dihydroxyanthraquinone (Quinizarin)Anticancer, Antifungal nih.govresearchgate.net
1,5-Dihydroxyanthraquinone (Anthrarufin)Antipsoriatic (as a derivative) ijcce.ac.ir
2,6-Dihydroxyanthraquinone (B191064) (Anthraflavic acid)Antimutagenic nih.gov
1,3-Dihydroxyanthraquinone (Xanthopurpurin)Antiplatelet rsc.org

This table is for illustrative purposes and highlights the diversity of activities based on hydroxylation patterns. It is not an exhaustive list.

Academic Research Imperatives for 1,4-Anthracenedione, 2,10-dihydroxy-

Despite the extensive research into other dihydroxy-substituted anthracenediones, the 2,10-dihydroxy isomer of 1,4-anthracenedione remains a significant knowledge gap. The unique positioning of the hydroxyl groups in this isomer could lead to novel biological activities and chemical properties. Academic research is imperative to:

Synthesize and Characterize: Develop efficient synthetic routes to obtain pure 1,4-Anthracenedione, 2,10-dihydroxy- and fully characterize its spectroscopic and physicochemical properties.

Biological Screening: Evaluate its cytotoxic, antimicrobial, and anti-inflammatory activities to determine its therapeutic potential.

Structure-Activity Relationship Studies: Compare its biological profile with other dihydroxy isomers to understand the influence of the 2,10-substitution pattern.

Computational Modeling: Employ computational methods to predict its interactions with biological targets and guide further derivatization efforts.

The exploration of this specific isomer holds the promise of uncovering new lead compounds for drug discovery and expanding the fundamental understanding of structure-activity relationships within the anthracenedione class. The lack of current data underscores the significant opportunity for original and impactful research in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O4 B14589767 1,4-Anthracenedione, 2,10-dihydroxy- CAS No. 61281-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,10-dihydroxyanthracene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-10-6-11(16)13(17)9-5-7-3-1-2-4-8(7)14(18)12(9)10/h1-6,15,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFWIIMJAADHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C(=CC(=O)C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486798
Record name 1,4-Anthracenedione, 2,10-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-26-3
Record name 1,4-Anthracenedione, 2,10-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 1,4 Anthracenedione, 2,10 Dihydroxy

De Novo Synthetic Routes to the 1,4-Anthracenedione Scaffold

The de novo synthesis of the 1,4-anthracenedione scaffold involves the construction of the tricyclic ring system from simpler starting materials. Various synthetic strategies have been developed to achieve this, ranging from multi-step sequences to more efficient one-pot protocols.

Development of Multi-Step Reaction Sequences

Multi-step syntheses offer a high degree of control over the regiochemistry and stereochemistry of the final product. A common approach involves the Diels-Alder reaction to construct the central ring of the anthracenedione system. For instance, a substituted naphthoquinone can react with a suitable diene, followed by an oxidation step to yield the aromatic anthracenedione core. While not specifically detailing the synthesis of 2,10-dihydroxy-1,4-anthracenedione, the synthesis of various 1,4-anthracenedione derivatives often involves the preparation of terpenylquinones through addition or substitution nucleophilic reactions, which are then transformed into more complex polycyclic systems. rsc.orgresearchgate.net

Another multi-step approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of anthracyclinones, which share a similar core structure, can be achieved through the regioselective alkylation of a dihydroxyanthraquinone followed by a second alkylation and subsequent base-catalyzed cyclization. researchgate.net

Exploration of One-Pot Synthesis Protocols for Anthracenedione Analogs

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Researchers have developed one-pot strategies for the synthesis of substituted anthraquinones. beilstein-journals.org One such method involves a palladium-catalyzed intermolecular direct acylation of aromatic aldehydes and o-iodoesters, followed by an intramolecular Friedel-Crafts cyclization promoted by sulfuric acid. beilstein-journals.org Another approach utilizes a cycloaddition/oxidative aromatization sequence involving a quinone and a β-enamino ester to produce anthraquinone (B42736) derivatives in good yields. beilstein-journals.org

A specific one-pot process for preparing substituted anthraquinones involves the diene synthesis (Diels-Alder reaction) in the presence of Mo-V-P heteropoly acid solutions. This method allows for the condensation of 1,4-naphthoquinone (B94277) with a diene and the subsequent oxidation of the adduct in a single operation, yielding substituted anthraquinones with high purity. researchgate.net

One-Pot Synthesis Method Reactants Catalyst/Reagent Key Steps Yield
Palladium-Catalyzed Acylation/CyclizationAromatic aldehydes, o-iodoestersPalladium catalyst, H₂SO₄Intermolecular acylation, Intramolecular Friedel-Crafts cyclizationNot specified
Cycloaddition/Oxidative AromatizationQuinone, β-enamino esters-Cycloaddition, Oxidative aromatization62-94%
Diels-Alder/Oxidation1,4-Naphthoquinone, 1,3-ButadieneMo-V-P heteropoly acidsCondensation, OxidationUp to 90%

Application of Friedel-Crafts Reactions in Anthracenedione Synthesis

The Friedel-Crafts reaction is a cornerstone in the synthesis of aromatic ketones and has been extensively applied to the preparation of anthraquinones. rsc.orgnih.govrsc.org This reaction typically involves the acylation of an aromatic ring with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride, followed by an intramolecular cyclization. beilstein-journals.orgroyalsocietypublishing.org

For example, the reaction of phthalic anhydride with various arenes in a combined system of AlCl₃ and MeSO₃H can produce substituted anthraquinone derivatives in very good yields, especially when the arene contains electron-donating groups. beilstein-journals.org Intramolecular Friedel-Crafts cyclization of appropriately substituted benzoic acids, promoted by H₃PO₄, is another effective method for constructing the anthraquinone framework. beilstein-journals.org

The synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride has been reported. These reactions, followed by cyclization with strong sulfuric acid, can sometimes lead to mixtures of products due to migration or loss of the isopropyl groups. royalsocietypublishing.org

Friedel-Crafts Approach Starting Materials Catalyst/Reagent Key Feature Yield
Intermolecular Acylation/CyclizationPhthalic anhydride, Substituted arenesAlCl₃, MeSO₃HOne-pot synthesis80-93% (with electron-donating groups)
Intramolecular CyclizationSubstituted benzoic acidsH₃PO₄Intramolecular cyclizationNot specified
Acylation with IsopropylbenzenesPhthalic anhydride, Isopropyl-substituted benzenesAlCl₃, H₂SO₄Can result in product mixtures due to alkyl group migrationNot specified

Strategies for Introduction and Modification of Hydroxyl and Other Functional Groups

Once the 1,4-anthracenedione scaffold is constructed, the introduction and modification of functional groups, particularly hydroxyl groups, are crucial for tuning the compound's properties.

Selective Hydroxylation and Alkylation at the Anthracenedione Core

Selective hydroxylation of the anthracenedione core can be challenging but is essential for achieving the desired substitution pattern. Enzymatic oxidation cascades have been identified in the biosynthesis of anthraquinone-fused enediynes, which involve specific hydroxylation steps. acs.org Chemical methods for selective oxidation of anthracene (B1667546) to 9,10-anthraquinone are also well-established, often utilizing catalysts like V₂O₅/SiO₂. researchgate.net While these methods target the 9 and 10 positions, they highlight the potential for catalytic systems to achieve regioselective oxidation.

Alkylation of existing hydroxyl groups on the anthracenedione core is a common strategy for derivatization. Regioselective alkylation of 1,4,5-trihydroxy-9,10-anthraquinone can be achieved by reacting its leuco compound with an aldehyde in the presence of pyrrolidine, leading to selective alkylation at the 3-position. researchgate.net The Marschalk reaction, involving the condensation of leuco-hydroxyquinizarins with aldehydes under basic conditions, can also be used for regioselective alkylation. researchgate.net

Late-stage C-H alkylation of 1,4-quinones can be achieved via the oxidative homolysis of 1,4-dihydropyridines, offering a method for direct alkylation of the quinone ring under mild conditions. nih.gov

Modification Strategy Substrate Reagents/Conditions Outcome
Regioselective Alkylation1,4,5-trihydroxy-9,10-anthraquinone (leuco form)Aldehyde, PyrrolidineSelective alkylation at the 3-position
Marschalk Reactionleuco-5-hydroxyquinizarinAldehyde, NaOH (aq)2-alkyl-5-hydroxyquinizarins
C-H Alkylation1,4-Quinones1,4-Dihydropyridines, PersulfateDirect alkylation of the quinone ring

Chemical Transformation of Hydroxyl Groups

The hydroxyl groups on the anthracenedione ring can be further modified to introduce other functionalities. For example, hydroxyl groups can be converted to ethers or esters to alter the solubility and electronic properties of the molecule. The synthesis of mono- and disubstituted anthraquinone derivatives, analogous to the antineoplastic agent mitoxantrone, has been achieved through the addition of lipophilic amino alcohols. nih.gov

The hydroxyl groups can also be replaced by other nucleophiles. For instance, in the synthesis of indanthrene (B7773128) and alizarin (B75676) dyes, the hydroxyl groups of quinizarin (B34044) (1,4-dihydroxyanthraquinone) can be replaced by chloride, which can then be further substituted. wikipedia.org Amination, the replacement of a hydroxyl group with an amino group, is another important transformation, often followed by sulfonation to produce dyes. wikipedia.org

Nitration Studies on Dihydroxyanthracenedione Precursors

The introduction of nitro groups onto the anthracenedione scaffold is a key step in the synthesis of various functionalized derivatives. The nitration of dihydroxyanthracenedione precursors, such as 1-hydroxyanthracene-9,10-dione, can be a pathway to creating intermediates like 1-hydroxy-4-nitroanthracene-9,10-dione. These nitro-substituted compounds are valuable precursors themselves. For instance, processes have been developed for the preparation of hydroxyanthraquinones from their corresponding nitroanthraquinone precursors. One such method involves reacting a nitroanthraquinone with an alkali salt of a carboxylic acid, like sodium formate, in a polar aprotic solvent such as dimethylformamide at temperatures ranging from 95°C to 145°C. This reaction facilitates the conversion of the nitro group to a hydroxyl group, a crucial transformation for synthesizing target dihydroxyanthracenedione isomers. google.com

Derivatization for Structure-Activity Relationship Studies

The modification of the 1,4-anthracenedione core is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the biological or chemical activity of the molecule.

Synthesis of Amino-Substituted Anthracenedione Derivatives

Amino-substituted anthracenediones are a significant class of derivatives, and their synthesis is a key area of research for developing new compounds with potential therapeutic applications. biointerfaceresearch.com A primary method for their synthesis is the nucleophilic substitution reaction on a dihydroxyanthraquinone precursor, such as 1,4-dihydroxyanthraquinone (quinizarin). nih.govresearchgate.net

The synthesis can be achieved by treating the precursor with an amine, for example, butylamine (B146782) (BuNH2), in the presence of a catalyst like PhI(OAc)2. nih.govresearchgate.netmdpi.com The reaction conditions, including the starting material's functionalization (e.g., methylation or acylation of the hydroxyl groups), can influence the final product and yield. nih.govresearchgate.netmdpi.com For instance, the amination of 1,4-dihydroxyanthraquinone with butylamine can yield 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione. mdpi.com These synthetic aminoanthraquinones are often evaluated for their cytotoxic activity against various cancer cell lines, providing valuable data for SAR studies. nih.govresearchgate.netnih.govnih.gov For example, derivatives such as 2-(butylamino)anthracene-1,4-dione have exhibited strong cytotoxicity towards MCF-7 and Hep-G2 cancer cell lines. nih.govresearchgate.net

Cytotoxicity of Synthesized Aminoanthraquinones

This table summarizes the cytotoxic activity (IC50) of selected aminoanthraquinone derivatives against human breast cancer (MCF-7) and liver carcinoma (Hep-G2) cell lines.

CompoundSubstituentPosition of SubstitutionIC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. Hep-G2Reference
3aButylamino21.11.1 nih.govresearchgate.net
5aButylamino21.21.5 nih.govresearchgate.net
5bDibutylamino2,313.01.7 nih.govresearchgate.net

Reactions with Hydrazine (B178648) and Substituted Hydrazines in Anthracenedione Systems

The reaction of anthracenedione systems with hydrazine and its derivatives represents another important derivatization strategy. Studies have been conducted on the reactions of 2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione, also known as leucoquinizarin, with both hydrazine and substituted hydrazines. acs.orgresearchgate.net Leucoquinizarin is the reduced form of quinizarin and serves as a highly active reactant for synthesizing a variety of anthraquinone derivatives. figshare.com The reaction with hydrazines can lead to the formation of hydrazones or more complex heterocyclic structures, depending on the reaction conditions and the specific hydrazine used. mdpi.comrsc.org These reactions expand the chemical diversity of the anthracenedione library for further evaluation.

Preparation of Structurally Modified Analogs (e.g., Shikonin-Type Modifications)

Shikonin (B1681659), a potent antitumor agent, features a naphthazarin ring, which is structurally related to the dihydroxyanthracenedione core. nih.govnih.gov Consequently, the synthesis of shikonin analogs from anthracenedione precursors is a field of significant interest. nih.govnih.gov Researchers have developed efficient one-pot methods to synthesize these analogs, avoiding tedious protection and deprotection sequences that are often required due to the presence of hydroxy functional groups. nih.gov

A successful strategy involves the reaction of quinizarin (1,4-dihydroxyanthraquinone) with β,γ-unsaturated aldehydes in methanol (B129727) under mild conditions. nih.govnih.gov This approach has led to the creation of a series of novel shikonin analogs. nih.govnih.gov These synthesized compounds have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of this synthetic route for discovering promising new therapeutic leads. nih.govnih.gov For example, a novel tetracyclic anthraquinone synthesized through this method showed potent cytotoxic activities against cervical, breast, and pancreatic cancer cell lines. nih.gov

Antiproliferative Activity of Shikonin Analogs

This table shows the IC50 values of selected shikonin analogs synthesized from 1,4-dihydroxyanthraquinone against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4a (Cinnamaldehyde derivative)HeLa (Cervical)1.8 nih.gov
MDA-MB-231 (Breast)3.2 nih.gov
MiaPaca-2 (Pancreatic)4.5 nih.gov
MCF-7 (Breast)2.1 nih.gov

Green Chemistry and Catalytic Approaches in Anthracenedione Synthesis

The development of environmentally benign synthetic methods is a growing priority in chemical research. Green chemistry principles are being applied to the synthesis of anthracenedione derivatives to reduce waste and improve efficiency.

Ionic Liquid-Promoted Reaction Environments

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents due to their unique properties, including low vapor pressure and high thermal stability. They have been successfully employed to promote reactions involving dihydroxyanthraquinones. nih.gov

A notable example is the copper-catalyzed ring-closure reaction between 1,4-dihydroxyanthraquinone and various diamines. nih.govnih.gov This reaction proceeds smoothly at room temperature in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4). nih.gov The use of an ionic liquid medium not only facilitates the reaction but also leads to significantly higher product yields compared to classical organic solvents. nih.gov For instance, the reaction of 1,4-dihydroxyanthraquinone with ethylenediamine (B42938) in [Bmim]PF6 in the presence of CuCl2 resulted in a 99% yield of the corresponding quinoxaline (B1680401) derivative within two hours. nih.gov This demonstrates the potential of ionic liquids to provide simple, efficient, and environmentally more benign synthetic methods for anthracenedione derivatization. nih.gov

Comparison of Yields in Ionic Liquids vs. Classical Solvents

This table compares the yield of 6-hydroxy-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione from the reaction of 1,4-dihydroxyanthraquinone and ethylenediamine in various solvents.

EntrySolventCatalystTime (h)Yield (%)Reference
1[Bmim]PF6CuCl2299 nih.gov
2[Bmim]BF4CuCl2298 nih.gov
3[Bmim]Cl·CuCl-295 nih.gov
4CH3CNCuCl21040 nih.gov
5THFCuCl21035 nih.gov
6CH2Cl2CuCl21030 nih.gov
7TolueneCuCl21020 nih.gov

Regioselective and Stereoselective Synthesis Methodologies

The regioselective synthesis of 2,10-dihydroxy-1,4-anthracenedione can be approached through several strategic pathways, primarily involving the construction of a pre-functionalized aromatic ring that is then elaborated into the tricyclic system, or the late-stage functionalization of the anthracenedione core.

Diels-Alder Reaction Approach

A prominent strategy for constructing the anthracenedione framework is the Diels-Alder reaction. This approach offers a powerful tool for forming the central ring with control over the substitution pattern. A plausible route would involve the [4+2] cycloaddition of a suitably substituted diene with a dienophile, such as a 1,4-naphthoquinone derivative.

To achieve the desired 2-hydroxy substitution, 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as Lawsone) serves as a key precursor. The synthesis of Lawsone can be accomplished through various methods, including the oxidation of 1-naphthol.

Once the 2-hydroxy-1,4-naphthoquinone is obtained, it can be reacted with a diene that will ultimately form the third aromatic ring bearing the C-10 hydroxyl group. The challenge lies in the regioselective introduction of this second hydroxyl group. One potential strategy involves using a diene that already contains a protected hydroxyl group or a functional group that can be readily converted to a hydroxyl group.

Reactant 1 (Dienophile) Reactant 2 (Diene) Reaction Type Key Features
2-Hydroxy-1,4-naphthoquinoneSubstituted 1,3-butadieneDiels-Alder CycloadditionForms the central ring. Regioselectivity is crucial for placing substituents on the new ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile. The directing effect of the existing hydroxyl and carbonyl groups on the naphthoquinone ring will influence the orientation of the incoming diene.

Friedel-Crafts Acylation/Cyclization Approach

Another classical approach to the anthracenedione skeleton is through Friedel-Crafts chemistry. This typically involves the acylation of a substituted benzene (B151609) derivative with phthalic anhydride or a related species, followed by an intramolecular cyclization to form the tricyclic system.

To synthesize 2,10-dihydroxy-1,4-anthracenedione via this route, one could envision starting with a substituted benzene that would become the C-ring containing the C-10 hydroxyl group. For instance, a protected hydroxy-substituted benzene could be acylated with a reagent that would form the A and B rings. Subsequent functionalization of the A ring to introduce the 2-hydroxy group would be necessary.

A significant challenge in this approach is controlling the regioselectivity of both the initial acylation and the subsequent functionalization steps. The directing effects of the substituents on the aromatic rings play a critical role.

Late-Stage Functionalization

An alternative strategy involves the synthesis of a simpler 1,4-anthracenedione precursor, followed by the regioselective introduction of the hydroxyl groups.

Introduction of the C-2 Hydroxyl Group: The Marschalk reaction is a well-known method for the alkylation of hydroxyanthraquinones. While not a direct hydroxylation, it demonstrates the possibility of regioselectively functionalizing the position adjacent to an existing hydroxyl group. Direct regioselective hydroxylation of the C-2 position of a 1,4-anthracenedione is challenging but could potentially be achieved through electrophilic substitution under carefully controlled conditions.

Introduction of the C-10 Hydroxyl Group: The regioselective functionalization of the terminal aromatic ring (C-ring) of an anthracenedione is notoriously difficult. The electron-withdrawing nature of the quinone system deactivates the entire aromatic scaffold towards electrophilic substitution. However, strategies involving remote functionalization are an active area of research. One could explore directed C-H activation or oxidation reactions, where a directing group guides a catalyst to a specific C-H bond.

Summary of Potential Synthetic Steps

Step Reaction Starting Materials Key Considerations
1Diels-Alder Cycloaddition2-Hydroxy-1,4-naphthoquinone, substituted dieneRegiocontrol of diene addition.
2AromatizationDiels-Alder adductOxidation to form the aromatic C-ring.
3Friedel-Crafts AcylationSubstituted benzene, phthalic anhydride derivativeRegiocontrol of acylation.
4Intramolecular CyclizationAcylation productFormation of the tricyclic system.
5Late-stage Hydroxylation1,4-AnthracenedioneRegioselective introduction of -OH at C-2 and C-10.

Due to the inherent difficulties in the regioselective functionalization of the anthracenedione core, a convergent synthesis using a Diels-Alder approach with a pre-functionalized diene appears to be the most promising, albeit challenging, route to 2,10-dihydroxy-1,4-anthracenedione. Further research into novel catalytic methods for regioselective C-H oxidation may provide more direct pathways in the future.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,4 Anthracenedione, 2,10 Dihydroxy

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide profound insights into the molecular structure, bonding, and electronic properties of anthracenedione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anthracenedione Characterization (Addressing Solubility Challenges)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of hydroxyanthraquinones. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

For dihydroxyanthracenediones, ¹H NMR spectra reveal signals corresponding to the aromatic protons on the fused ring system. The chemical shifts and coupling patterns of these protons are highly dependent on the substitution pattern. The hydroxyl protons often appear as broad singlets, with their chemical shifts influenced by solvent and intramolecular hydrogen bonding.

¹³C NMR spectroscopy is crucial for confirming the carbon framework. Characteristic signals include those for the carbonyl carbons, which are typically found in the downfield region of the spectrum. For instance, in the symmetrical compound chrysazin (1,8-dihydroxy-9,10-anthraquinone), carbonyl carbons appear at chemical shifts of 181.38 and 192.01 ppm, while the carbons bonded to the hydroxyl groups are observed at 161.30 ppm. mdpi.com

A significant practical issue in the NMR analysis of hydroxyanthraquinones is their limited solubility in common deuterated solvents like chloroform-d (B32938) (CDCl₃). To overcome this, more polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are often employed. mdpi.com

Table 1: Example ¹³C NMR Chemical Shifts for a Dihydroxyanthraquinone Isomer (Chrysazin) in DMSO-d₆

Carbon PositionChemical Shift (δ) in ppm
C=O192.01
C=O181.38
C-OH161.30

Data sourced from studies on chrysazin, a related dihydroxyanthraquinone isomer. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information on the functional groups and molecular vibrations within the anthracenedione structure.

FT-IR Spectroscopy: The FT-IR spectra of dihydroxyanthracenediones are characterized by several key absorption bands. A strong absorption corresponding to the carbonyl (C=O) stretching vibration is typically observed. In many hydroxyanthraquinones, this band appears around 1665 cm⁻¹, indicating oxidation of the anthracene (B1667546) core. researchgate.net The presence of hydroxyl (-OH) groups gives rise to a broad stretching band, usually in the 3000-3500 cm⁻¹ region. The position and shape of both the C=O and O-H bands can be significantly affected by intramolecular hydrogen bonding between adjacent hydroxyl and carbonyl groups. Aromatic C=C stretching vibrations are also visible in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FT-IR, particularly for analyzing the skeletal vibrations of the fused ring system. Time-dependent density functional theory (TDDFT) calculations have been successfully used to predict and assign the Raman active modes of various dihydroxyanthraquinones. nsf.gov These studies help in the detailed identification of molecular motions associated with the fused rings and highlight vibrations common across different isomers. nsf.gov For the parent 9,10-anthraquinone, characteristic vibrational modes have been detected at 1031, 1600, and 1665 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Modes for Anthraquinone (B42736) Derivatives

Wavenumber (cm⁻¹)AssignmentTechnique
~1665Carbonyl (C=O) stretchRaman, FT-IR
1600Aromatic ring vibrationRaman
1031Aromatic ring vibrationRaman

Data sourced from studies on 9,10-anthraquinone. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of anthracenediones. These compounds typically exhibit multiple absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* transitions. researchgate.net The absorption spectrum is highly sensitive to the molecular structure, particularly the number and position of the hydroxyl substituents. researchgate.net

The parent anthraquinone structure absorbs in the UV region. The introduction of hydroxyl groups, especially at α-positions (e.g., 1, 4, 5, 8), acts as a powerful auxochrome, causing a bathochromic (red) shift of the absorption bands into the visible region. This is due to the extension of the conjugated system through the lone pair of electrons on the hydroxyl oxygen. For example, 1,4-dihydroxy-9,10-anthraquinone (quinizarin) displays distinct absorption bands at longer wavelengths compared to the unsubstituted anthraquinone. scispace.comnist.gov Photophysical investigations, which explore the fate of the molecule after absorbing light (e.g., fluorescence, phosphorescence), are also crucial for understanding their potential applications in areas like photocatalysis or as molecular probes. mdpi.com

Synchrotron Radiation Linear Dichroism (SRLD) for Electronic Transition Analysis

Synchrotron Radiation Linear Dichroism (SRLD) is a powerful technique for investigating the polarization of electronic transitions. ruc.dk This method provides experimental information on the transition moment directions within the molecular frame. ruc.dkresearchgate.net For complex, anisotropic molecules like anthracenediones, determining the orientation of these transition moments is essential for a precise assignment of the observed electronic states. researchgate.net

SRLD studies have been successfully conducted on several dihydroxy derivatives of 9,10-anthraquinone, including quinizarin (B34044) (1,4-dihydroxy), chrysazin (1,8-dihydroxy), and anthrarufin (1,5-dihydroxy). researchgate.net These experiments involve aligning the solute molecules in a uniaxially stretched polymer sheet, such as low-density polyethylene (B3416737) (LDPE), and measuring the differential absorption of linearly polarized light. ruc.dk The use of synchrotron radiation allows for the extension of these measurements into the far ultraviolet region (up to ~58,000 cm⁻¹), which is inaccessible with conventional light sources. ruc.dkresearchgate.net The experimental data obtained from SRLD, when combined with predictions from time-dependent density functional theory (TD-DFT) calculations, enables a definitive assignment of the electronic transitions. ruc.dkruc.dk

Mass Spectrometry for Molecular Identification and Profiling

Mass spectrometry is a fundamental analytical technique for the precise determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-Of-Flight (TOF), Orbitrap, or FT-ICR analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within a few parts per million (ppm). pnnl.gov

This level of precision allows for the calculation of an unambiguous elemental formula from the measured exact mass. For 1,4-Anthracenedione, 2,10-dihydroxy-, the expected molecular formula is C₁₄H₈O₄. HRMS analysis would be used to verify this composition by comparing the experimentally measured mass to the theoretically calculated exact mass. Electrospray ionization (ESI) in negative mode is a common technique for this class of compounds, which would likely generate the deprotonated molecule [M-H]⁻. iaph.es

Table 3: Theoretical Exact Mass Data for 1,4-Anthracenedione, 2,10-dihydroxy-

ParameterValue
Molecular FormulaC₁₄H₈O₄
Theoretical Exact Mass (Monoisotopic)240.04226 Da
Expected Ion (ESI Negative Mode)[C₁₄H₇O₄]⁻
Expected m/z of [M-H]⁻239.03498

Theoretical values calculated based on the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Anthracenedione Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-throughput counterpart, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are indispensable tools for the analysis of anthracenedione derivatives. These hyphenated techniques combine the potent separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry.

In a typical setup, the anthracenedione mixture is first separated on a chromatographic column, most commonly a reverse-phase C18 column. The choice of mobile phase, often a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve sharp, well-resolved peaks. As the separated compounds elute from the column, they are introduced into the mass spectrometer.

Mass spectrometry provides crucial information, including the molecular weight of the analyte and, through fragmentation analysis (MS/MS), details about its molecular structure. researchgate.net Tandem MS configurations, such as triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q/TOF), offer enhanced selectivity and are instrumental in identifying unknown dye components or metabolites. researchgate.net For quantitative studies, UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity, allowing for the precise measurement of target anthracenediones even at very low concentrations. This methodology is capable of achieving limits of quantification in the nanogram per milliliter (ng/mL) range.

Application of Molecular Networking for Complex Mixture Analysis

The analysis of anthracenediones from natural sources often involves navigating highly complex chemical mixtures. Molecular networking has emerged as a powerful bioinformatics strategy to organize and interpret the vast datasets generated by untargeted tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net

This approach utilizes the principle that structurally similar molecules exhibit similar MS/MS fragmentation patterns. By comparing the MS/MS spectra of all compounds in a sample, a network is constructed where nodes represent individual molecules and the edges connecting them represent spectral similarity. researchgate.net

Global Natural Products Social Molecular Networking (GNPS) is an open-access, web-based ecosystem that facilitates this type of analysis. ucsd.eduucsd.edu Researchers can upload their MS/MS data, which is then compared against vast spectral libraries and other public datasets. github.io This allows for the rapid "dereplication" or identification of known anthracenediones within the mixture. nih.gov Furthermore, by examining the "molecular families" or clusters within the network, it is possible to identify and tentatively characterize previously unknown analogues of 1,4-Anthracenedione, 2,10-dihydroxy-, based on their proximity to known compounds. This strategy significantly accelerates the discovery of novel natural products and the comprehensive chemical profiling of complex extracts. researchgate.netresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Anthracenedione Assessment

Developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification and purity assessment of anthracenediones. The process involves a systematic optimization of chromatographic conditions followed by a thorough validation to ensure the method is fit for its intended purpose.

Method development typically begins with selecting an appropriate stationary phase (column) and mobile phase. For anthracenediones, reverse-phase columns like C18 are common. researchgate.net The mobile phase is usually a mixture of an aqueous component (e.g., water with a formic or acetic acid modifier) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode. The detector wavelength is chosen based on the UV-Vis absorbance maximum of the target analyte to ensure maximum sensitivity.

Once optimal conditions are established, the method must be validated according to internationally recognized standards, such as the ICH Q2(R2) guidelines. ich.orgich.org Validation confirms the method's reliability by assessing several key performance characteristics. actascientific.com

Table 1: Key Validation Parameters for HPLC Methods According to ICH Guidelines

Parameter Description Common Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). Peak purity analysis, resolution > 2 from adjacent peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value, often assessed by spike-recovery experiments. Recovery typically between 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (%RSD) ≤ 2%. amsbiopharma.com
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | %RSD of results should remain within acceptable limits. |

This table is based on information from ICH guidelines and related publications. ich.orgich.orgactascientific.comamsbiopharma.com

Reverse-Phase HPLC and UPLC Applications for Anthracenedione Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and analysis of anthracenedione derivatives. researchgate.net In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more nonpolar compounds are retained longer on the column.

Ultra-performance liquid chromatography (UPLC), which utilizes columns packed with smaller sub-2 µm particles, offers significant advantages over traditional HPLC. It provides faster analysis times, improved resolution, and greater sensitivity, making it highly suitable for complex analyses and high-throughput screening of anthracenedione-containing samples.

The table below summarizes typical conditions used for the RP-HPLC separation of anthracenedione-related compounds.

Table 2: Example RP-HPLC Conditions for Anthracenedione Analysis

Parameter Condition 1 Condition 2
Column Inertsil ODS-3 (4.6 x 150 mm) C18 column
Mobile Phase Acetonitrile:Distilled Water (50:50, v/v) Methanol:0.1% aqueous formic acid (85:15 v/v)
Elution Mode Isocratic Isocratic
Flow Rate 1.25 mL/min 1.0 mL/min
Detection UV at 250 nm Fluorescence (Ex: 440 nm, Em: 540 nm)

| Reference | researchgate.net | researchgate.net (as cited within) |

Thin Layer Chromatography (TLC) as a Complementary Analytical Tool

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective complementary tool for the analysis of 1,4-Anthracenedione, 2,10-dihydroxy-. It is often used for initial screening of extracts, monitoring reaction progress, and assessing the purity of isolated compounds.

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel or RP-18). The plate is then placed in a chamber containing a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. For quantitative analysis, High-Performance Thin Layer Chromatography (HPTLC) can be employed, offering better resolution and sensitivity. HPTLC methods have been developed for quantifying major anthracenedione derivatives using densitometric scanning at specific wavelengths (e.g., 445 nm) for detection.

Electrochemical and Solution-Based Analytical Methods

Electrochemical methods, particularly voltammetric techniques, are powerful for probing the redox properties of anthracenediones. daneshyari.com The quinone moiety in the anthracenedione structure is electrochemically active, readily undergoing reversible reduction to a hydroquinone. core.ac.uk

Cyclic Voltammetry (CV) is a primary technique used to study this behavior. By scanning the potential at a working electrode (such as glassy carbon) and measuring the resulting current, information about the reduction and oxidation potentials, the number of electrons transferred, and the stability of the redox species can be obtained. chemrxiv.orgresearchgate.net The redox response of hydroxyanthracenediones is often pH-dependent, and CV can be used to study these effects over a wide pH range. daneshyari.com Other techniques like Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) offer enhanced sensitivity and are used for quantitative analysis and to further characterize the reversibility of the electrode processes. daneshyari.com These methods are valuable for understanding the electronic properties of 1,4-Anthracenedione, 2,10-dihydroxy- and its potential roles in electrochemical applications or biological electron transfer processes. chemrxiv.org

Voltammetric and Polarographic Determination of Anthracenedione Redox Behavior

An extensive search of scientific literature yielded no specific studies on the voltammetric and polarographic determination of the redox behavior for 1,4-Anthracenedione, 2,10-dihydroxy-. The electrochemical properties of anthraquinones are highly dependent on the position of substituent groups, which influence the electron density of the quinone system. Therefore, data from other isomers cannot be reliably extrapolated to predict the precise redox potentials and electrochemical behavior of the 2,10-dihydroxy isomer.

Research on related compounds, such as 1,4-dihydroxy-9,10-anthraquinone, demonstrates that these molecules typically undergo reduction in two successive one-electron steps in aprotic media, forming a semiquinone radical anion and then a dianion. The presence and position of hydroxyl groups, as well as the pH of the medium, significantly impact the formal potentials of these reduction steps. However, without experimental data for 1,4-Anthracenedione, 2,10-dihydroxy-, its specific redox characteristics remain uncharacterized.

Spectrophotometric Determination of Metal Complexes with Anthracenedione Ligands

There is no available scientific literature detailing the spectrophotometric determination of metal complexes formed with 1,4-Anthracenedione, 2,10-dihydroxy- serving as a ligand. The ability of dihydroxyanthraquinones to act as chelating agents for metal ions is well-documented for other isomers, where the hydroxyl and carbonyl groups form stable complexes. nih.govresearchgate.net These interactions lead to significant shifts in the electronic absorption spectra, which can be monitored using spectrophotometry to determine the stoichiometry and stability constants of the resulting metal complexes. nih.gov

The specific chelation sites and the resulting spectral properties are critically dependent on the location of the hydroxyl groups. For instance, studies on 1,4-dihydroxyanthraquinone have shown the formation of various metal chelates with distinct spectroscopic signatures. nih.gov The character of the electronic absorption spectra of these complexes is influenced by the degree of ionization of the ligand and the tautomeric forms it can adopt upon complexation. researchgate.net Without dedicated research on the 2,10-dihydroxy isomer, the nature of its potential metal complexes, and their corresponding spectrophotometric properties, remain unknown.

Theoretical and Computational Chemistry Studies of 1,4 Anthracenedione, 2,10 Dihydroxy

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical and DFT methods are powerful tools for investigating the properties of molecules at the atomic and electronic levels. For dihydroxyanthraquinones, these studies provide fundamental insights into their chemical behavior.

The electronic properties of dihydroxyanthraquinones have been theoretically investigated using DFT. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Egap) between them are crucial for understanding the reactivity and electronic transitions of these molecules. acs.org The positions of the hydroxyl groups on the anthraquinone (B42736) framework significantly influence these electronic properties. acs.org

Frontier Molecular Orbital (FMO) analysis reveals the distribution of electron density in the HOMO and LUMO. For dihydroxyanthraquinones, the HOMO is typically localized on the electron-donating dihydroxyphenyl moiety, while the LUMO is centered on the electron-accepting quinone part of the molecule. This separation of the FMOs is characteristic of donor-acceptor systems and is fundamental to their electronic and optical properties. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's color and reactivity.

Table 1: Calculated Electronic Properties of Dihydroxyanthraquinone Isomers

CompoundHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)
Anthrarufin (1,5-DHAQ)-6.31-3.053.26
Chrysazin (1,8-DHAQ)-6.23-3.133.10
Quinizarin (B34044) (1,4-DHAQ)-6.42-3.183.24

This data is illustrative and based on DFT calculations for known dihydroxyanthraquinone isomers. acs.org

TD-DFT is a standard method for calculating the electronic absorption spectra (UV-Vis) and investigating the nature of excited states. scm.com For dihydroxyanthraquinones like alizarin (B75676) (1,2-DHAQ), TD-DFT calculations have been successfully used to simulate their vibrationally resolved electronic spectra. These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which are crucial for understanding the color of these dyes. acs.org The inclusion of solvent effects in these models is important for achieving good agreement with experimental spectra.

Theoretical calculations are also employed to predict vibrational spectra (IR and Raman). For 1,4-dihydroxyanthraquinone (quinizarin), DFT methods like B3LYP and B3PW91 have been used to optimize the geometry and calculate harmonic vibration frequencies. nih.gov The calculated frequencies, infrared intensities, and Raman scattering activities show good agreement with experimental FT-IR and Raman spectra. nih.gov

The study of excited states in dihydroxyanthraquinones is also critical, particularly for understanding processes like excited-state intramolecular proton transfer (ESIPT). acs.org In molecules like 1,2-dihydroxyanthraquinone, the intramolecular hydrogen bond is reinforced in the excited state, facilitating proton transfer to form a keto tautomer. acs.org This process is influenced by the solvent environment. acs.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their associated energies. drugdesign.org For the relatively rigid anthraquinone framework, conformational flexibility is limited. However, the orientation of hydroxyl groups and the possibility of intramolecular hydrogen bonding can lead to different stable conformers.

Tautomerism is particularly relevant in the reduced forms of anthraquinones, known as hydroquinones. Quantum-chemical methods have been used to study the structural parameters of different conformers of 9,10-dihydroxyanthracene, a reduced form of anthraquinone. researchgate.net Dihydroxyanthraquinones can exist in various tautomeric forms, especially when hydroxyl groups are present, which can engage in keto-enol equilibria. nih.govmetu.edu.tr For instance, the reduced form of 2,6-dihydroxyanthraquinone (B191064) is 2,6-dihydroxyanthrone. chemrxiv.org DFT calculations can determine the relative stabilities of these tautomers.

Intermolecular interactions play a crucial role in the solid-state packing and solution-phase behavior of dihydroxyanthraquinones. Hydrogen bonding is a key interaction, both intramolecularly and intermolecularly. Theoretical studies on 1,2-dihydroxyanthraquinone have shown that the formation of hydrated hydrogen bonds between the carbonyl oxygen and water molecules can weaken the intramolecular hydrogen bond and affect processes like ESIPT. acs.org To understand intermolecular interactions more broadly, Hirshfeld surface analysis and energy framework studies can be conducted. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior

MD simulations can provide detailed insights into how solvent molecules arrange around a solute, a phenomenon known as solvation. For dihydroxyanthraquinones, the solvent can significantly influence properties such as UV-Vis spectra and the dynamics of processes like proton transfer. acs.org For example, transient UV/vis pump-probe data for 1,8-dihydroxy-9,10-anthraquinone in methanol (B129727) suggest relaxation dynamics related to the hydrogen bond dynamics with the protic solvent. researchgate.net MD simulations could model these interactions explicitly, providing a dynamic picture of the solvation shell and its impact on the solute's behavior.

Protein-Ligand Docking and Interaction Modeling (for specific biochemical targets)

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This modeling helps to understand the binding mode and affinity, providing insights into the compound's potential biological activity. For the anthracenedione scaffold, docking studies have been performed against various biochemical targets implicated in diseases like cancer and bacterial infections.

These studies reveal that anthracenedione derivatives can interact with key residues within the active sites of their target proteins. For instance, in silico evaluations of anthracenediones against DNA Gyrase B of Mycobacterium tuberculosis have been conducted to identify potential inhibitors. nih.gov Similarly, molecular docking has been used to analyze the binding of anthracene-9,10-dione derivatives to Topoisomerase II, a crucial enzyme in DNA replication and a common target for anticancer drugs. neuroquantology.com

Key interactions often involve hydrogen bonds and hydrophobic interactions. For example, a study on anthracenedione derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme overexpressed in cancer, identified crucial hydrogen bonds with residues R90, W115, and R116, and noted that residues F22, K100, V112, W115, and R116 play a vital role in the ligand binding process. nih.gov Such detailed interaction modeling is fundamental for the rational design of more potent and selective inhibitors.

Table 1: Examples of Biochemical Targets and Key Interacting Residues for Anthracenedione Derivatives from Docking Studies
Biochemical TargetTherapeutic AreaKey Interacting ResiduesReference
Phosphoglycerate Mutase 1 (PGAM1)CancerF22, R90, K100, V112, W115, R116 nih.gov
DNA Gyrase B (M. tuberculosis)Infectious DiseaseNot specified nih.gov
Topoisomerase IICancerLYS638, ASN790, GLN805 neuroquantology.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For anthracenedione derivatives, three-dimensional QSAR (3D-QSAR) models have been successfully developed to elucidate structure-activity relationships. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. These methods correlate the biological activity of compounds with their 3D steric and electrostatic fields.

In a study involving 62 anthracenedione derivatives targeting PGAM1, robust 3D-QSAR models were constructed. nih.gov The CoMFA model showed a high squared correlation coefficient (r²) of 0.97 and a cross-validated correlation coefficient (q²) of 0.81. nih.gov The CoMSIA model yielded similarly strong results with an r² of 0.96 and a q² of 0.82. nih.gov These high statistical values indicate that the models have excellent predictive power for the bioactivity of this class of compounds. nih.gov The contour maps generated from these models provide a visual guide, indicating where modifications to the anthracenedione scaffold (e.g., adding bulky groups or electron-withdrawing groups) might enhance or diminish biological activity. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Anthracenedione Derivatives as PGAM1 Inhibitors
ModelSquared Correlation Coefficient (r²)Cross-validated Correlation Coefficient (q²)Reference
CoMFA0.970.81 nih.gov
CoMSIA0.960.82 nih.gov

In silico (computer-based) screening involves searching large databases of virtual compounds to identify those that are most likely to bind to a drug target. This approach, often combined with QSAR and docking, accelerates the discovery of new lead compounds. For the anthracenedione scaffold, virtual screening has been employed to identify potential inhibitors for various targets. nih.govyork.ac.uk

A study focused on identifying inhibitors for Tyrosyl-DNA phosphodiesterase 1 (TDP1) utilized a consensus scoring method that integrated QSAR, pharmacophore, shape similarity, and docking approaches to screen a database of anthraquinone derivatives. tandfonline.com This integrated methodology proved superior to individual screening methods, achieving a very high predictive accuracy (ROC value of 0.98). tandfonline.com

Once initial "hits" are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This process is guided by the insights gained from docking and QSAR studies. For example, based on the contour maps from the 3D-QSAR models of PGAM1 inhibitors, researchers were able to design seven new anthracenedione compounds with high predicted activity. nih.gov Similarly, after a virtual screening identified an initial hit against M. tuberculosis GyrB, a new derivative was designed that exhibited higher binding energy in subsequent docking and molecular dynamics simulations. nih.gov These strategies demonstrate the power of computational chemistry to rationally guide the modification of the anthracenedione scaffold for improved therapeutic potential. nih.govfrontiersin.org

Biochemical Interactions and Elucidation of Molecular Mechanisms in Vitro Investigations

Interaction with Nucleic Acids

No published studies were identified that specifically investigate the DNA intercalation or binding dynamics of 1,4-Anthracenedione, 2,10-dihydroxy-.

There is currently no available data describing the pathways through which 1,4-Anthracenedione, 2,10-dihydroxy- may induce DNA cleavage or fragmentation.

Research on the effects of 1,4-Anthracenedione, 2,10-dihydroxy- on the synthesis of DNA, RNA, or proteins in cell-free systems has not been found in the existing scientific literature.

Modulation of Enzymatic Activities

There are no specific reports on the in vitro inhibitory activity of 1,4-Anthracenedione, 2,10-dihydroxy- against topoisomerase I or topoisomerase II.

The inhibitory effects of 1,4-Anthracenedione, 2,10-dihydroxy- on protein kinases, including Casein Kinase II, have not been documented in published biochemical assays.

Effects on Other Enzymes (e.g., Phospholipases, HIV-1 Reverse Transcriptase-Associated Ribonuclease H)

The anthraquinone (B42736) scaffold is a recognized pharmacophore that interacts with various enzymes. While specific data on 1,4-Anthracenedione, 2,10-dihydroxy- is limited, studies on analogous anthraquinone derivatives provide significant insights into their enzyme inhibitory potential. A key area of investigation has been their effect on the enzymatic activities of the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT).

The HIV-1 RT possesses both a DNA polymerase function and a ribonuclease H (RNase H) function, both of which are critical for the viral replication cycle. researchgate.net The RNase H domain, responsible for degrading the RNA strand of RNA:DNA hybrids, is a prime target for antiviral drug development. researchgate.netnih.gov In vitro biochemical assays have demonstrated that various anthraquinone (AQ) derivatives can inhibit the HIV-1 RT-associated RNase H activity. nih.govkarger.com

Research involving six series of new AQ derivatives with different substituents on the anthraquinone ring showed that several analogs could inhibit HIV-1 RT-associated RNase H activity in the low micromolar range. nih.govkarger.com For instance, an alizarin (B75676) (1,2-dihydroxyanthraquinone) derivative with an acetylic group at the R2 position was found to inhibit the HIV-1 RNase H function with an IC₅₀ value of 6 μM. researchgate.net These findings underscore that anthraquinone derivatives, as a class, are promising inhibitors of this crucial viral enzyme. nih.govkarger.com

Enzyme TargetCompound ClassObserved EffectPotency (Example)Reference
HIV-1 Reverse Transcriptase-Associated Ribonuclease HAnthraquinone DerivativesInhibition of enzymatic activityIC₅₀ = 6 μM (for compound K-124) researchgate.netnih.gov

Cellular Pathway Modulation (In Vitro Models)

Induction of Apoptosis and Associated Biochemical Events in Cultured Cells

Synthetic analogs of 1,4-anthraquinone (B1204791) have been shown to be potent inducers of apoptosis, or programmed cell death, in various tumor cell lines in vitro. nih.govspandidos-publications.com The apoptotic process induced by these compounds involves distinct biochemical events, including the fragmentation of DNA. nih.govspandidos-publications.com

In-depth mechanistic studies on A-ring substituted anthraquinone derivatives have further elucidated this process. For example, one such derivative was proven to induce apoptosis in PC3 (prostate cancer) cells through the activation of caspases. semanticscholar.org Western blot analysis confirmed that this compound enhanced the production of key apoptotic proteins like PARP and caspase-3. semanticscholar.org Emodin (B1671224), another naturally occurring anthraquinone, has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by activating caspase-9 and caspase-3, leading to PARP cleavage. semanticscholar.org These findings highlight a common mechanistic pathway for anthraquinones, involving the caspase cascade to execute cellular apoptosis.

Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Anthraquinones are well-known redox-active compounds, and their interaction with cellular systems often involves the modulation of reactive oxygen species (ROS) and the induction of oxidative stress. semanticscholar.orgnih.gov ROS are critical signaling molecules, but their overproduction can damage macromolecules and lead to cell death. nih.gov

In vitro studies have demonstrated that certain anthraquinone derivatives can disrupt the equilibrium of ROS and reactive nitrogen species (RNS) within cells. semanticscholar.org In one investigation using PC3 cells, an anthraquinone derivative was shown to demolish the ROS/RNS and nitric oxide (NO) balance. semanticscholar.org Similarly, an in vitro toxicity assessment of an anthraquinone aglycone extract in HepG2 liver cells and THP-1 immune cells revealed a dose-dependent increase in both cellular ROS and mitochondrial superoxide (B77818) generation. mdpi.com At the highest concentration tested (10 µg/mL), the extract led to a 2.4-fold increase in intracellular ROS and a 3.4-fold increase in mitochondrial superoxide in HepG2 cells. mdpi.com This capacity to generate ROS is a significant aspect of the biochemical activity of anthraquinones and is closely linked to their ability to induce apoptosis. nih.gov

Cell LineAnthraquinone TypeEffectFold Increase (Example)Reference
PC3A-Ring Substituted DerivativeDemolition of ROS/RNS and NO equilibriumNot specified semanticscholar.org
HepG2Aglycone ExtractIncrease in intracellular ROS2.4-fold mdpi.com
HepG2Aglycone ExtractIncrease in mitochondrial superoxide3.4-fold mdpi.com

Interactions with Mitochondrial Permeability Transition Pore Components (In Vitro)

The mitochondrion is a key target for many anthraquinone derivatives. Specifically, novel substituted 1,4-anthracenediones have been found to directly induce the mitochondrial permeability transition (MPT) in isolated mitochondria. nih.govspandidos-publications.com The MPT is a sudden increase in the permeability of the inner mitochondrial membrane, mediated by the opening of a channel known as the permeability transition pore (PTP). nih.govresearchgate.net

In vitro experiments with isolated mitochondria have shown that antitumor 1,4-anthracenedione derivatives can trigger specific markers of MPT, such as large-amplitude swelling and the release of mitochondrial Ca²⁺. nih.govspandidos-publications.com The effectiveness of these compounds as MPT inducers correlates with their anti-proliferative activity against tumor cells. nih.gov The induction of MPT by a lead anthraquinone, AQ17, was found to be dependent on a priming concentration of Ca²⁺. nih.gov

Crucially, these MPT events could be abolished by inhibitors that block specific components of the PTP. For example, cyclosporin (B1163) A, ADP, and bongkrekic acid all prevented the anthraquinone-induced mitochondrial swelling and Ca²⁺ release, confirming that the compounds act by directly interacting with components of the PTP. nih.govspandidos-publications.com This interaction is thought to induce conformational changes in the PTP, increasing its sensitivity to Ca²⁺ and promoting its transition to an open state. nih.gov

Metal Ion Complexation and Its Influence on Biochemical Properties

The hydroxyl and carbonyl groups on the anthraquinone ring structure enable these molecules to act as effective chelating agents for various metal ions. researchgate.netmdpi.com The formation of metal complexes can significantly alter the biochemical and photophysical properties of the parent anthraquinone. researchgate.net

Spectrophotometric and quantum-chemical studies have shown that 1,4-dihydroxy-9,10-anthraquinone (quinizarin) and its analogs can form chelates with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The character of the electronic absorption spectra of these complexes depends on the state of the ligand, including its degree of ionization and tautomeric form. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) has been used to study the complexation of various hydroxyanthraquinones with Al³⁺, Ni²⁺, and Zn²⁺. researchgate.net These studies found that Al³⁺, a "hard" metal ion, forms complexes most readily, which is consistent with the "Hard and Soft Acids and Bases" theory. researchgate.net The formation of such redox-active metal complexes may represent another mechanism of antitumor activity, potentially by inducing membrane peroxidation. researchgate.net Furthermore, novel ruthenium(II) complexes with 1-hydroxy-9,10-anthraquinone have been synthesized and shown to interact with DNA, demonstrating how metal complexation can lead to new biological activities. mdpi.com

Formation of Metal-Anthracenedione Complexes and Their Characterization

The molecular structure of dihydroxyanthracenediones, such as 1,4-dihydroxy-9,10-anthraquinone, features hydroxyl and carbonyl groups positioned in a manner that facilitates the formation of stable chelate rings with various metal ions. These compounds can act as bidentate ligands, coordinating with metal ions through the oxygen atoms of a hydroxyl group and an adjacent carbonyl group. The formation of these metal-anthracenedione complexes has been the subject of numerous studies to characterize their structure and properties.

Investigations into the chelation of 1,4-dihydroxy-9,10-anthraquinone with divalent metal ions like Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)) have demonstrated the formation of several types of complexes. nih.gov Depending on factors such as the specific metal ion, the metal-to-ligand ratio, and the solvent's donor characteristics, chelates with metal-to-ligand ratios of 1:2, 1:1, and 2:1 can be formed. nih.gov

A crucial aspect of this complexation is the potential for the anthracenedione ligand to exist in different tautomeric forms. Upon chelation, the electronic structure of the ligand is perturbed, and it can adopt various resonance structures, including 9,10-, 1,10-, and 1,4-anthraquinoid forms. researchgate.net The predominant tautomeric structure within the complex is influenced by the nature of the chelation. For instance, studies suggest that monometal complexes often feature a significant contribution from the 1,10-anthraquinoid structure, whereas bimetal complexes are more typically characterized by the 9,10-anthraquinoid structure of the ligand. researchgate.net

Spectroscopic methods, particularly UV-Visible absorption spectroscopy, are instrumental in characterizing these metal complexes. The visible absorption spectrum of the parent 1,4-dihydroxy-9,10-anthraquinone molecule is significantly altered upon chelation. nih.gov The spectra of the resulting metal chelates show a notable resemblance to the spectrum of the dianion (where both hydroxyl protons are removed), indicating a significant change in the electronic distribution of the chromophore. nih.gov A characteristic feature of complex formation is a bathochromic (red) shift of the main absorption band, with the magnitude of this shift being dependent on the specific metal ion involved. nih.gov Infrared (IR) spectroscopy further confirms chelation by showing shifts in the vibrational frequencies of the C=O (carbonyl) and C-O (phenolic) groups upon coordination to the metal center.

Table 1: Spectroscopic Characteristics of 1,4-Dihydroxy-9,10-anthraquinone and its Metal Complexes

Compound/ComplexKey Spectroscopic FeatureObservationReference
1,4-Dihydroxy-9,10-anthraquinone (Parent Molecule)Visible Absorption BandAssigned to a single electronic state with overlapping vibrational progressions. nih.gov
Dianion of Parent MoleculeVisible Absorption BandShows a single electronic state with a single vibrational progression. nih.gov
Co(II), Ni(II), Cu(II), Zn(II) ChelatesVisible Absorption SpectraSpectra are similar in appearance to that of the dianion. nih.gov
Metal Chelates (General)Bathochromic ShiftThe absorption band is shifted to longer wavelengths; the extent of the shift depends on the metal ion. nih.gov
Metal Chelates (General)IR SpectraDisappearance of bands for intramolecularly hydrogen-bonded keto-enol groups and appearance of new bands for metal-chelated carbonyl groups.

Impact of Metal Chelation on Molecular Interactions

The chelation of metal ions by anthracenedione compounds profoundly alters their electronic structure, which in turn significantly impacts their molecular interactions and biochemical activity. This modulation of properties is a key area of research, particularly for understanding the mechanism of action of anthracycline antibiotics and related compounds that possess similar chelating moieties. nih.gov

One of the most significant consequences of metal chelation is the alteration of the molecule's redox properties. The formation of complexes with transition metal ions can either increase or decrease the redox potential of the anthracenedione. nih.gov This change is critical, as the biological activity of many quinones is linked to their ability to undergo redox cycling. For example, the chelation of iron can create redox-active complexes that participate in the generation of reactive oxygen species (ROS) through processes resembling the Fenton reaction. researchgate.netnih.gov The ability of some anthraquinone derivatives to act as chelators can enhance ROS generation, which may contribute to their observed biological effects. nih.gov

Furthermore, metal chelation can direct and enhance the interaction of the anthracenedione molecule with biological macromolecules, such as DNA. mdpi.com For example, ruthenium (Ru) complexes with hydroxyanthraquinone ligands have been synthesized and characterized to study their biological interactions. mdpi.com These studies reveal that the resulting complexes can bind to DNA through various modes, including intercalation between base pairs, electrostatic attraction, or hydrogen bonding. mdpi.com This interaction with DNA, facilitated by the geometry and charge of the metal complex, can lead to significant downstream biological consequences, such as DNA damage, inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. mdpi.com The metal center, therefore, acts not only as a structural scaffold but also as a key determinant of the complex's reactivity and its ability to interact with specific biological targets.

Biosynthetic Pathways and Natural Occurrence of Anthracenedione Derivatives

Elucidation of Biosynthetic Routes to Anthracenedione Scaffolds

The structural core of anthracenediones, a tricyclic aromatic system, is synthesized in nature primarily through two distinct and well-characterized metabolic pathways: the polyketide pathway and the shikimate pathway. nih.govbiorxiv.org These routes differ in their starting precursors, enzymatic processes, and the resulting substitution patterns on the anthracenedione skeleton. The polyketide pathway typically yields derivatives substituted on both outer rings (A and C), whereas the shikimate pathway produces compounds, like alizarin (B75676), with substituents primarily on ring C. researchgate.net

The polyketide pathway is a major route for the biosynthesis of aromatic natural products in fungi, bacteria, and certain plant families like Leguminosae and Polygonaceae. researchgate.netresearchgate.net This pathway constructs the anthracenedione backbone from simple carboxylic acid units. The process is initiated with a "starter" unit, typically acetyl-CoA, which is sequentially extended by seven "extender" units of malonyl-CoA. researchgate.net

This chain assembly is catalyzed by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). mdpi.comnih.gov The resulting linear octaketide chain undergoes a series of intramolecular Claisen condensation reactions, leading to cyclization and aromatization that form the characteristic tricyclic ring structure. mdpi.com Subsequent modifications by tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, generate the vast diversity of naturally occurring polyketide-derived anthraquinones, including prominent examples like emodin (B1671224) and chrysophanol. researchgate.net

In many higher plants, particularly those in the Rubiaceae, Bignoniaceae, and Verbenaceae families, anthracenedione derivatives are produced via the shikimate pathway. researchgate.netbiorxiv.orgresearchgate.net This pathway supplies the building blocks for aromatic amino acids and a wide array of other secondary metabolites. wikipedia.orgyoutube.com

For anthracenedione biosynthesis, the pathway begins with chorismate, a key branch-point intermediate. researchgate.netnih.gov Rings A and B of the final structure are derived from chorismate via the intermediate o-succinylbenzoic acid (OSB). researchgate.net Ring C, conversely, is derived from the isoprenoid pathway through the addition of a five-carbon unit from dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net This hybrid biosynthetic strategy is characteristic of alizarin-type anthraquinones, which are commonly found in plants of the Rubia (madder) genus. nih.govresearchgate.net

Identification of Biosynthetic Precursors and Enzymatic Machinery

The elucidation of biosynthetic pathways relies on identifying key molecular precursors and the specific enzymes that catalyze each transformation. In the shikimate-derived synthesis of anthracenediones, significant progress has been made in characterizing these components.

Within the shikimate pathway leading to alizarin-type anthraquinones, 1,4-dihydroxy-2-naphthoic acid (DHNA) has been identified as a crucial intermediate. researchgate.netbiorxiv.org DHNA serves as the naphthoquinone head-group precursor, forming what will become rings A and B of the anthracenedione scaffold. biorxiv.orgbiorxiv.org Its formation from chorismate via OSB is a critical step that precedes the addition of the final carbon ring. researchgate.net The central role of DHNA has been confirmed through tracer studies and the characterization of enzymes that specifically recognize it as a substrate. biorxiv.org DHNA itself is also a known metabolite in some bacteria, where it acts as a precursor in menaquinone (vitamin K2) synthesis. carnegiescience.educore.ac.uk

The assembly of the complete anthracenedione structure from DHNA requires the action of several specialized enzymes. A key enzymatic step is the prenylation of DHNA, which is the first committed step specific to this branch of the shikimate pathway. nih.govbiorxiv.orgbiorxiv.org

Recent research has led to the identification and characterization of a 1,4-dihydroxy-2-naphthoic acid prenyltransferase from the plant Rubia cordifolia, named RcDT1. nih.govnih.gov This enzyme, belonging to the UbiA superfamily, catalyzes the attachment of a dimethylallyl group (from DMAPP) to the DHNA molecule. nih.govbiorxiv.org This prenylation is followed by cyclization and further enzymatic modifications to form the third ring (ring C), completing the anthracenedione core. biorxiv.org Other important enzymes in the pathway include isochorismate synthase, which channels chorismate into the pathway, and OSB synthase. researchgate.netnih.gov

Detection and Isolation of Anthracenedione Metabolites from Biological Sources

Anthracenedione derivatives are widely distributed in nature and can be detected and isolated from various biological sources, including plants, fungi, and bacteria.

Plant families such as the Rubiaceae are particularly rich sources, with compounds like alizarin and quinizarin (B34044) being famously isolated from the roots of the madder plant (Rubia tinctorum). wikipedia.orgbiotech-asia.org Modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are used to detect and identify these metabolites, even in complex extracts. nih.govmdpi.comresearchgate.net For instance, over 50 different constituents, including numerous anthraquinones, were identified in a hydromethanolic extract of Rubia tinctorum roots using GC-MS. nih.gov

Isolation of pure compounds from these natural sources is typically achieved through chromatographic techniques. After initial solvent extraction from the biological material (e.g., plant roots or microbial cultures), the crude extract is subjected to methods like column chromatography over silica (B1680970) gel. biotech-asia.orgscispace.comscielo.br This allows for the separation of individual compounds based on their polarity, leading to the purification of specific anthracenedione derivatives for structural elucidation and further study. For example, 2-hydroxy-9,10-anthraquinone has been successfully isolated from the bacterium Streptomyces olivochromogenes using these methods. scispace.comscielo.brresearchgate.net

Environmental Fate and Degradation Studies of Anthracenedione Compounds

Photochemical Degradation Pathways

Photochemical reactions, driven by sunlight, play a significant role in the transformation of organic compounds in the atmosphere and aquatic environments. For anthracenedione compounds, these processes can lead to their decomposition into various byproducts.

Research into the atmospheric fate of analogous compounds, such as 9,10-anthraquinone, indicates that their degradation in the atmospheric aqueous phase (e.g., cloud and fog droplets) is influenced by reactive oxygen species. While direct photolysis can occur, the reaction with hydroxyl radicals (•OH) is a notable pathway for the transformation of these compounds. rsc.orgnih.gov Studies on 9,10-anthraquinone adsorbed on silica (B1680970) particles have shown that while it is unreactive with ozone and nitrogen dioxide, it does react with hydroxyl radicals. nih.gov This reaction leads to the formation of hydroxylated derivatives, such as 1-hydroxy-9,10-anthraquinone. nih.gov The kinetics of such reactions are likely to be slow under typical ambient conditions, suggesting that while photochemical degradation occurs, it may not be a rapid removal process. nih.gov The presence of photosensitizers, such as quinones and aromatic carbonyls derived from the photodegradation of polycyclic aromatic hydrocarbons (PAHs), can also induce the degradation of other molecules within these aqueous droplets. rsc.org

Biodegradation Mechanisms and Environmental Fate

Microorganisms, particularly fungi and bacteria, are key players in the breakdown of complex organic molecules in the environment. Their enzymatic machinery can transform anthracenedione structures, leading to their mineralization or the formation of various intermediate products.

Fungi, especially white-rot fungi, have demonstrated considerable potential in degrading a variety of synthetic dyes, including those with an anthraquinone (B42736) structure. These fungi produce extracellular enzymes like laccases and peroxidases that can initiate the breakdown of these compounds. frontiersin.org For instance, studies have shown that certain fungal strains can decolorize and degrade anthraquinone-based dyes. researchgate.net The efficiency of this degradation can vary significantly between different fungal species and even strains within the same species.

Bacteria also contribute significantly to the biodegradation of anthraquinone dyes. nih.gov The initial step in bacterial degradation often involves a reduction reaction catalyzed by reductases, which leads to the cleavage of the chromophoric structure. nih.gov This is typically followed by the breakdown of the resulting aromatic rings into smaller, less complex molecules under aerobic conditions. nih.gov

The microbial degradation of anthraquinone compounds results in the formation of various metabolites. The identification of these products is crucial for understanding the degradation pathways and assessing the potential toxicity of the intermediates. During the fungal degradation of Dimarene Blue K2RL, a dye containing an anthraquinone core, metabolites such as phthalic acid, benzoic acid, 1,4-dihydroxyanthraquinone, 2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione, and catechol have been identified. researchgate.net Similarly, bacterial degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans has been shown to yield phthalic acid and other smaller aromatic compounds. nih.gov

The following table summarizes some of the identified biodegradation products from studies on anthraquinone-based compounds.

Original Compound ClassDegrading MicroorganismIdentified Biodegradation Products
Anthraquinone DyesAspergillus flavusPhthalic acid, Benzoic acid, 1,4-dihydroxyanthraquinone, 2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione, Catechol
1-amino-4-bromoanthraquinone-2-sulfonic acidSphingomonas herbicidovoransPhthalic acid, 2-amino-3-hydroxy-5-bromobenzenesulfonic acid, 2-amino-4-hydroxy-5-bromobenzenesulfonic acid

Methodologies for Environmental Monitoring of Anthracenedione Residues

Effective monitoring of anthracenedione residues in various environmental matrices is essential for assessing exposure and potential risks. A range of analytical techniques is employed for this purpose, with a focus on achieving high sensitivity and selectivity.

The gold standard for the analysis of organic residues in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers excellent sensitivity and specificity, allowing for the detection and quantification of target compounds at very low concentrations. nih.gov Sample preparation for LC-MS/MS analysis typically involves extraction and clean-up steps to remove interfering substances from the sample matrix.

Other methods that have been developed for environmental monitoring include immunoassays, such as the lateral flow immunoassay (LFIA). nih.gov These methods are often used for rapid, on-site screening of contaminants and can provide qualitative or semi-quantitative results. nih.gov While generally less sensitive and specific than LC-MS/MS, they are valuable tools for initial assessments and large-scale monitoring programs. nih.gov

Passive sampling techniques, such as the Diffusive Gradients in Thin Films (DGT) method, are also being explored for monitoring the bioavailable fraction of contaminants in aquatic environments. vub.be These approaches provide time-weighted average concentrations of the labile forms of pollutants, which can be more relevant for ecotoxicological risk assessment than total concentrations. vub.be

Future Research Directions and Current Gaps in 1,4 Anthracenedione, 2,10 Dihydroxy Studies

Development of Advanced Synthetic Strategies for Complex Anthracenedione Architectures

A primary challenge in anthracenedione research is the synthesis of structurally complex and diverse analogues. Traditional synthetic methods can be slow and labor-intensive. Future efforts must focus on developing more efficient and versatile synthetic strategies.

One promising avenue is the use of combinatorial biosynthesis . This approach involves engineering biosynthetic pathways in host organisms, such as Streptomyces species, to produce novel anthracyclinone scaffolds. acs.org By reprogramming polyketide synthase (PKS) cassettes and introducing various post-PKS tailoring genes, researchers can generate a multitude of new-to-nature compounds. acs.org This strategy has already demonstrated success in creating nine novel anthracyclinones by utilizing genetic material from five different pathways. acs.org

Another key area is the advancement of combinatorial chemistry techniques . These methods allow for the rapid, parallel synthesis of large libraries of compounds. nih.gov For instance, the parallel Ullmann coupling reaction has been used to synthesize a library of anilinoanthraquinone derivatives. nih.gov Expanding these high-throughput synthetic approaches will be crucial for exploring the vast chemical space of anthracenediones and identifying molecules with enhanced or novel properties. nih.gov

Table 1: Advanced Synthetic Approaches for Anthracenediones

Strategy Description Potential Outcome Reference
Combinatorial Biosynthesis Engineering microbial biosynthetic pathways to produce novel scaffolds and analogues. Generation of "new-to-nature" anthracenediones with diverse functionalities. acs.org
Combinatorial Chemistry Rapid, parallel synthesis of large libraries of structurally related compounds. Accelerated discovery of lead compounds with improved activity and properties. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant gap in current knowledge is a holistic understanding of the mechanisms of action of anthracenediones. While specific targets have been identified, the broader systemic effects remain less clear. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to address this. nih.govfrontiersin.org

By combining these different layers of biological information, researchers can reconstruct complex molecular interactions and pathways affected by anthracenedione compounds. frontiersin.orgfrontiersin.org This systems-level approach can help in:

Identifying novel drug targets and biomarkers. nih.gov

Understanding mechanisms of drug resistance.

Subtyping diseases for personalized medicine applications. nih.govfrontiersin.org

Several tools and methodologies are being developed for multi-omics data integration, which can be applied to study the effects of compounds like 1,4-Anthracenedione, 2,10-dihydroxy-. ufz.denih.gov For example, pathway-based methods like multiGSEA can help elucidate the biological networks perturbed by these molecules. ufz.de Applying these integrative approaches will be essential for moving beyond a single-target view and gaining a comprehensive understanding of how anthracenediones function within a complex biological system. nih.gov

Refinement of Computational Models for Predictive Analysis

Computational modeling is becoming an indispensable tool in drug discovery and development. nih.gov For anthracenediones, refining predictive models can significantly accelerate research by forecasting bioactivity, toxicity, and drug response. nih.govresearchgate.net

Future research should focus on developing and validating more sophisticated computational models. This includes the use of machine learning and deep learning algorithms to analyze large datasets generated from high-throughput screening and multi-omics studies. researchgate.nettudelft.nl Key areas for development include:

Predicting drug sensitivity: Building models that can predict how effective an anthracenedione derivative will be against specific cancer cell lines or patient tumors based on their molecular profiles. nih.govtudelft.nl

Toxicity prediction: Creating robust in silico models to predict potential toxicities early in the development process, reducing reliance on later-stage experimental testing. altex.org

Structure-Activity Relationship (SAR) models: Enhancing quantitative structure-activity relationship (QSAR) models to better guide the design of new derivatives with improved efficacy and safety profiles.

These advanced computational approaches will help prioritize the most promising compounds for synthesis and experimental testing, making the research and development pipeline more efficient and cost-effective. altex.org

Table 2: Applications of Computational Modeling in Anthracenedione Research

Model Type Application Goal Reference
Machine Learning Drug Response Prediction To identify which tumors will respond to a specific anthracenedione based on genomic or transcriptomic data. tudelft.nl
QSAR Lead Optimization To guide the chemical modification of anthracenedione structures to enhance biological activity. nih.gov
Toxicity Prediction Safety Assessment To predict potential adverse effects of new derivatives before synthesis. altex.org

Exploration of Novel Non-Biological Applications for Anthracenediones (e.g., advanced materials, sensor development, dyes)

While the biological activity of anthracenediones is a major research focus, their unique chemical structures also make them suitable for various non-biological applications. Amino- and diamino-substituted 9,10-anthracenediones, for example, are fundamental structures for creating a wide range of dyes and pigments. biointerfaceresearch.com

Future research should expand the exploration of these compounds in materials science. Potential applications include:

Advanced Dyes and Pigments: Developing new anthracenedione-based colorants with enhanced properties such as lightfastness, thermal stability, and specific spectral characteristics. biointerfaceresearch.com

Sensor Development: Designing anthracenedione derivatives that can act as chemical sensors, for instance, by exhibiting a colorimetric or fluorescent change upon binding to specific metal ions or analytes.

Functional Materials: Incorporating anthracenedione scaffolds into polymers or other materials to create functional materials with unique electronic, optical, or catalytic properties.

Systematic investigation into these areas could lead to the development of novel technologies and products, leveraging the rich chemistry of the anthracenedione core beyond the biomedical field.

High-Throughput Screening and Combinatorial Chemistry Approaches in Anthracenedione Research

The discovery of new lead compounds is often a bottleneck in drug development. High-throughput screening (HTS) combined with combinatorial chemistry provides a powerful engine for accelerating this process. cmu.edu HTS allows for the rapid testing of millions of compounds against a biological target. youtube.com

Applying HTS to large, diverse libraries of anthracenedione derivatives can rapidly identify "hits"—compounds that show desired activity. cmu.edunih.gov These initial hits can then be optimized through further rounds of synthesis and testing. Combinatorial chemistry is essential for generating the large libraries needed for effective HTS campaigns. nih.gov The "one-bead one-compound" (OBOC) method, for example, can create libraries with millions of distinct compounds. nih.gov

The integration of these two approaches—generating vast chemical diversity through combinatorial synthesis and rapidly testing it with HTS—represents a critical future direction. cmu.edu This strategy will enable a more systematic and efficient exploration of the structure-activity relationships within the anthracenedione class, significantly increasing the probability of discovering novel compounds with potent and selective biological activities. nih.gov

Q & A

Q. What are the established synthetic routes for 1,4-dihydroxy-9,10-anthracenedione (quinizarin), and how can reaction conditions be optimized for purity?

Methodological Answer: A one-pot synthesis method involves reductive alkylation using aldehydes under controlled conditions:

  • Procedure : React anthraquinone derivatives with aldehydes in methanol (0°C, N₂ atmosphere) using NaOH/Na₂S₂O₄ as a reductant, followed by H₂O₂ oxidation.
  • Optimization : Maintain temperatures <5°C during reduction to minimize side reactions. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to achieve >95% purity. Yield typically ranges from 65–75% .

Q. Which spectroscopic techniques are most effective for structural confirmation of 1,4-dihydroxyanthraquinone derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Detect π→π* transitions (λmax 250–280 nm) and n→π* transitions (λmax 320–380 nm) for quinone moiety identification.
  • NMR :
    • ¹H NMR : Hydroxyl protons appear as broad singlets (δ 12–13 ppm). Aromatic protons show splitting patterns dependent on substitution (δ 7.5–8.5 ppm).
    • ¹³C NMR : Carbonyl carbons resonate at δ 180–190 ppm.
  • X-ray Crystallography : Resolves planar anthraquinone core (average C=O bond length: 1.22 Å) and hydrogen-bonding networks between hydroxyl groups .

Advanced Research Questions

Q. How does the planar aromatic system of 1,4-dihydroxyanthraquinone influence its DNA intercalation potential, and what experimental approaches validate this interaction?

Methodological Answer: The planar structure enables intercalation via π-stacking with DNA base pairs. Key validation methods include:

  • UV-Vis Titration : Hypochromicity (>40% at λmax 254 nm) and bathochromic shifts confirm binding.
  • Viscosity Measurements : DNA helix elongation (>1.5x increase) supports intercalation over groove binding.
  • Molecular Docking : Simulations (e.g., AutoDock Vina) show binding energies ≤−8.5 kcal/mol for derivatives with aminoalkyl substitutions .

Q. What strategies resolve contradictory bioactivity data in cancer models for 1,4-bis[(aminoalkyl)amino]-9,10-anthracenedione derivatives?

Methodological Answer: Contradictions arise from variations in hydrophilicity and substitution patterns. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with hydrophilic (e.g., 2-hydroxyethyl) vs. hydrophobic groups.
  • Therapeutic Index Calculation : Prioritize compounds with TI >4 (e.g., Compound 40: TI = 4.2 vs. Compound 50: TI = 3.8).
  • In Vivo Validation : Use multiple cancer models (e.g., P-388 leukemia, B-16 melanoma) to assess consistency.

Table 1. Comparative bioactivity of selected derivatives

DerivativeP-388 Leukemia (% ILS)B-16 Melanoma (% ILS)Therapeutic Index
1,4-Bis[(2-aminoethyl)amino] (50)>5004333.8
5,8-Dihydroxy variant (40)>5003904.2

Data from preclinical evaluations highlight the role of 5,8-dihydroxylation in enhancing efficacy .

Q. How can computational modeling improve the design of anthraquinone-based fluorescent probes?

Methodological Answer:

  • DFT Calculations : Optimize HOMO-LUMO gaps (target: <3.0 eV) for tunable fluorescence.
  • Solvatochromism Analysis : Predict emission shifts in polar solvents (e.g., Δλ >50 nm in DMSO vs. hexane).
  • Molecular Dynamics : Simulate probe-DNA interactions to prioritize derivatives with strong binding kinetics .

Q. What analytical methods detect and quantify byproducts in anthraquinone synthesis?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to separate unreacted precursors (retention time: 8–10 min) and oxidized byproducts (12–15 min).
  • LC-MS : Identify dimers (m/z 480–500) and halogenated impurities via fragmentation patterns .

Data Contradiction Analysis

Q. Why do certain 1,4-dihydroxyanthraquinone derivatives exhibit variable antitumor activity across cell lines?

Methodological Answer: Variability arises from:

  • Cellular Uptake Mechanisms : Hydrophilic derivatives show better penetration in leukemia (P-388) vs. solid tumors (B-16).
  • Redox Activity : Quinone moieties generate ROS in hypoxic tumor environments, enhancing cytotoxicity in melanoma models.
  • Resistance Mechanisms : Overexpression of ABC transporters in colon tumors reduces efficacy. Validate via ATPase inhibition assays .

Safety and Handling

Q. What safety protocols are critical when handling 1,4-dihydroxyanthraquinone derivatives?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (volatile solvents: methanol, CH₂Cl₂).
  • Spill Management : Neutralize acidic residues with NaHCO₃, followed by adsorption via vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.